6-Hydroxyadamantan-2-one

Synthetic methodology Ritter reaction Polycyclic functionalization

Generic 2-adamantanone cannot undergo the dual transformation (OH replacement + C=O transformation) required for acetamino derivatives via Ritter reaction. 6-Hydroxyadamantan-2-one (CAS 67092-78-8) solves this with its unique 2-ketone/6-hydroxyl architecture. • Enables Ritter reaction pathways inaccessible from unsubstituted adamantan-2-one • C-6 OH substitution improves metabolic stability while retaining potency (11β-HSD1 validated) • X-ray crystal structure & GC retention index (RI=1610-1624) available as reference standards

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 67092-78-8
Cat. No. B151198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyadamantan-2-one
CAS67092-78-8
Synonyms6-Hydroxy-2-adamantanone;  6-Hydroxytricyclo[3.3.1.13,7]decanone;  6-Hydroxytricyclo[3.3.1.13,7]decan-2-one; 
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2O)CC1C3=O
InChIInChI=1S/C10H14O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-9,11H,1-4H2
InChIKeyGHMGTAKCWHCTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyadamantan-2-one (CAS 67092-78-8): Structural and Spectroscopic Reference Guide for C10H14O2 Adamantane Derivative Procurement


6-Hydroxyadamantan-2-one (adamantan-2-ol-6-one, CAS 67092-78-8) is a functionalized adamantane derivative with the molecular formula C10H14O2 and molecular weight 166.22 g/mol [1]. The compound features a rigid tricyclic adamantane cage bearing two oxygen-containing functional groups: a ketone (C=O) at position 2 and a hydroxyl (-OH) at position 6. Full 1H and 13C NMR assignments and X-ray single crystal structural determination have been completed and published, providing definitive spectroscopic and crystallographic reference standards [2]. Its IUPAC Standard InChIKey is GHMGTAKCWHCTPS-UHFFFAOYSA-N [1].

6-Hydroxyadamantan-2-one (67092-78-8): Why Generic Adamantanone Analogs Cannot Substitute


The simultaneous presence of both the 2-ketone and 6-hydroxyl functional groups on the rigid adamantane scaffold confers a reactivity profile that is not observed in simple 2-adamantanone or mono-hydroxyadamantanes [1]. In the Ritter reaction, 6-hydroxyadamantan-2-one yields acetamino derivatives through a dual transformation—both replacement of the hydroxyl group and transformation of the carbonyl group occur [1]. Substituting a generic adamantanone lacking the 6-hydroxy substituent fundamentally alters reaction pathways and product distributions [1]. Additionally, the 6-hydroxy substituent is a key structural feature in metabolic stabilization strategies: in 11β-HSD1 inhibitor development programs, the C-6 hydroxy substitution on adamantane-derived scaffolds enhanced metabolic stability while maintaining target potency [2].

6-Hydroxyadamantan-2-one Quantitative Differentiation: Head-to-Head Evidence for 67092-78-8


6-Hydroxyadamantan-2-one Ritter Reaction Dual Functional Group Transformation vs. Unsubstituted Adamantan-2-one

In the Ritter reaction, 6-hydroxyadamantan-2-one undergoes a distinct dual transformation pathway—both replacement of the 6-hydroxy group and transformation of the 2-carbonyl group occur—yielding acetamino derivatives. In contrast, unsubstituted adamantan-2-one (lacking the 6-hydroxy substituent) follows a fundamentally different reaction course, producing different product distributions [1].

Synthetic methodology Ritter reaction Polycyclic functionalization

X-ray Crystal Structure of 6-Hydroxyadamantan-2-one: Definitive Stereochemical Assignment vs. Spectroscopic Inference

6-Hydroxyadamantan-2-one has been fully characterized by X-ray single crystal structure determination, providing definitive atomic coordinates and stereochemical assignment [1]. This represents the first complete crystallographic characterization of the title compound [1], whereas many related hydroxyadamantanones in the literature are characterized only by spectroscopic methods without unambiguous crystallographic confirmation [1].

X-ray crystallography Stereochemistry Structural biology

6-Hydroxyadamantan-2-one as C-6 Hydroxy Substitution Scaffold: Metabolic Stabilization in 11β-HSD1 Inhibitor Development

In the development of adamantane-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the C-6 hydroxy-substituted analog (derived from the 6-hydroxyadamantan-2-one scaffold) maintained good human and mouse 11β-HSD1 inhibitory activity while exhibiting enhanced metabolic stability relative to non-hydroxylated adamantane analogs [1]. This metabolic stabilization was sufficient to obtain short-acting, potent, and selective 11β-HSD1 inhibitors [1].

Metabolic stability 11β-HSD1 inhibition Drug metabolism

GC Retention Index Data: 6-Hydroxyadamantan-2-one RI=1610-1624 on OV-101 vs. Structural Analogs

6-Hydroxyadamantan-2-one has validated gas chromatographic retention index (RI) data on OV-101 stationary phase: RI=1610 at 200°C, 1617 at 210°C, and 1624 at 220°C [1]. These temperature-dependent RI values are documented in the NIST Chemistry WebBook, providing a quantitative analytical reference for GC method development and compound identification [1].

Gas chromatography Retention index Analytical reference

Physicochemical Reference Values: Melting Point 328-329°C, pKa 14.52 for Identity Verification

6-Hydroxyadamantan-2-one exhibits a well-defined melting point of 328-329°C and predicted pKa of 14.52±0.20 . Density is predicted at 1.250±0.06 g/cm³ and boiling point at 306.6±42.0°C . These physicochemical parameters provide concrete benchmarks for identity verification and purity assessment.

Physicochemical properties Quality control Identity verification

6-Hydroxyadamantan-2-one (67092-78-8) Validated Application Scenarios Based on Differential Evidence


Synthesis of Acetamino Adamantane Derivatives via Ritter Reaction Requiring 6-Hydroxy Substituent

Use 6-hydroxyadamantan-2-one as starting material for the Ritter reaction to access acetamino derivatives that are inaccessible from unsubstituted adamantan-2-one. The dual functional group transformation (OH replacement + C=O transformation) enables a unique reaction pathway that cannot be replicated with generic adamantanones lacking the 6-hydroxy substituent [1]. This is relevant for medicinal chemistry programs requiring functionalized adamantane scaffolds with specific substitution patterns.

Medicinal Chemistry Building Block for Metabolic Stabilization of Adamantane-Based Therapeutics

Incorporate 6-hydroxyadamantan-2-one as a strategic intermediate for introducing the metabolically stabilizing C-6 hydroxy substitution pattern into adamantane-containing drug candidates. Evidence from 11β-HSD1 inhibitor development programs demonstrates that the C-6 hydroxy substitution maintains target potency while enhancing metabolic stability relative to non-hydroxylated analogs, yielding short-acting, potent, and selective inhibitors [2]. This validated metabolic stabilization handle is particularly valuable for programs targeting improved ADME profiles.

X-ray Crystallographic Reference Standard for Adamantane Scaffold Structural Determination

Utilize 6-hydroxyadamantan-2-one as a well-characterized crystallographic reference standard for adamantane-based compounds. The fully determined X-ray single crystal structure provides unambiguous atomic coordinates and stereochemical assignment, making it suitable for comparative structural analysis, molecular modeling validation, and as a reference for solving related adamantane derivative structures [3].

GC-MS Analytical Reference Standard with Validated Retention Index Data

Employ 6-hydroxyadamantan-2-one as an analytical reference standard for GC method development and compound identification. Validated retention index data on OV-101 stationary phase (RI=1610-1624 across 200-220°C) enables reliable chromatographic identification and purity assessment in quality control workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxyadamantan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.